A Senior Application Scientist's Technical Guide to Methyl 2-cyano-3,3,3-trifluoropropanoate
A Senior Application Scientist's Technical Guide to Methyl 2-cyano-3,3,3-trifluoropropanoate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Fluorinated Building Blocks
In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms into organic molecules is a cornerstone strategy for modulating physicochemical and biological properties. The trifluoromethyl (CF₃) group, in particular, is a powerful tool. Its high electronegativity, metabolic stability, and steric bulk can profoundly enhance a molecule's binding affinity, membrane permeability, and pharmacokinetic profile.[1] Methyl 2-cyano-3,3,3-trifluoropropanoate stands out as a versatile and highly reactive trifluoromethylated building block. Its unique structure, combining a cyano group, a methyl ester, and a trifluoromethyl moiety, offers a rich platform for synthetic transformations, making it an invaluable precursor for novel pharmaceuticals and advanced materials.
This guide provides an in-depth technical overview of Methyl 2-cyano-3,3,3-trifluoropropanoate, from its fundamental identifiers to its synthesis and applications, grounded in practical, field-proven insights.
Core Compound Identification
Precise identification is critical for regulatory compliance, procurement, and scientific communication. The primary identifier for this compound is its CAS (Chemical Abstracts Service) Registry Number.
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CAS Number: 97821-47-1[2]
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IUPAC Name: methyl 2-cyano-3,3,3-trifluoropropanoate
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InChIKey: CZDWOJBOMKIDRZ-UHFFFAOYSA-N[3]
Physicochemical Properties: A Quantitative Overview
Understanding the physical properties of a reagent is paramount for designing experiments, particularly concerning reaction conditions, solvent selection, and purification strategies. The data below is consolidated for quick reference.
| Property | Value | Source(s) |
| Molecular Weight | 167.02 g/mol | [2] |
| Monoisotopic Mass | 167.01941 Da | [3] |
| Purity (Typical) | >95% | [2] |
| Predicted XlogP | 1.2 | [3] |
Synthesis and Reactivity Insights
While a specific, detailed synthesis for Methyl 2-cyano-3,3,3-trifluoropropanoate was not found in the initial search, its structure strongly suggests a synthesis pathway analogous to the Knoevenagel condensation. This reaction is a cornerstone of C-C bond formation in organic chemistry.
Plausible Synthetic Pathway: Knoevenagel Condensation
The most logical route involves the condensation of a trifluoroacetaldehyde equivalent with methyl cyanoacetate. The causality behind this choice is the high reactivity of the aldehyde and the acidity of the α-proton on the methyl cyanoacetate, which is readily deprotonated by a weak base to form a nucleophilic carbanion.
Diagram: Proposed Synthesis Workflow
Caption: Proposed Knoevenagel condensation workflow for synthesis.
Key Reactivity Considerations:
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α-Proton Acidity: The proton positioned between the cyano and ester groups is highly acidic, making this position a prime site for deprotonation and subsequent nucleophilic attack.
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Michael Addition: The electron-withdrawing nature of the trifluoromethyl and cyano groups makes the double bond (if formed via condensation) highly susceptible to Michael addition by various nucleophiles.
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Hydrolysis: The ester and nitrile functionalities can be hydrolyzed under acidic or basic conditions to yield carboxylic acids or amides, respectively, providing further synthetic derivatization pathways.
Applications in Drug Discovery and Medicinal Chemistry
The true value of a building block is realized in its application. The trifluoromethyl-cyano-ester motif present in Methyl 2-cyano-3,3,3-trifluoropropanoate is a privileged scaffold for accessing a range of biologically relevant molecules.
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Introduction of CF₃ Groups: As a primary application, this reagent serves as a direct and efficient means to incorporate the trifluoromethyl group into a larger molecular framework. The benefits of this inclusion are well-documented and include enhanced metabolic stability and improved target binding affinity.[1]
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Precursor for Heterocyclic Synthesis: The cyano and ester groups are versatile handles for constructing heterocyclic rings, which are ubiquitous in pharmaceuticals. For instance, pyrazole derivatives, known for their diverse biological activities including antiviral properties, can be synthesized from such precursors.[4]
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Bioisosteric Replacement: The trifluoromethyl group can serve as a bioisostere for other chemical groups like a methyl or isopropyl group, allowing medicinal chemists to fine-tune the steric and electronic properties of a lead compound to optimize its pharmacokinetic profile.[1]
Exemplar Experimental Protocol: Base-Catalyzed Addition of a Thiol
To illustrate the utility of Methyl 2-cyano-3,3,3-trifluoropropanoate, the following protocol describes a general procedure for a Michael addition, a fundamental reaction in drug development for creating novel C-S bonds.
Objective: To synthesize a substituted thioether via Michael addition to Methyl 2-cyano-3,3,3-trifluoropropanoate.
Materials:
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Methyl 2-cyano-3,3,3-trifluoropropanoate (1.0 eq)
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4-Fluorothiophenol (1.1 eq)
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Triethylamine (Et₃N) (1.2 eq)
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Brine (saturated aqueous NaCl)
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Hexanes and Ethyl Acetate for elution
Procedure:
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Reaction Setup: To an oven-dried, 100 mL round-bottomed flask equipped with a magnetic stir bar and a nitrogen inlet, add Methyl 2-cyano-3,3,3-trifluoropropanoate (1.0 eq) and dissolve in anhydrous DCM (approx. 0.2 M concentration).
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Reagent Addition: Add 4-Fluorothiophenol (1.1 eq) to the solution. Cool the mixture to 0 °C using an ice-water bath.
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Initiation: Slowly add triethylamine (1.2 eq) dropwise to the stirred solution over 5 minutes. Causality Note: The base deprotonates the thiol, generating a potent nucleophile (thiophenoxide) that initiates the conjugate addition.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with 3:1 Hexanes:Ethyl Acetate. The disappearance of the starting material indicates completion.
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Workup: Quench the reaction by adding 50 mL of deionized water. Transfer the mixture to a separatory funnel.
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Extraction: Extract the aqueous layer with DCM (3 x 30 mL). Combine the organic layers.
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Washing: Wash the combined organic layers sequentially with 50 mL of saturated NaHCO₃ solution (to remove any acidic impurities) and 50 mL of brine (to reduce the amount of dissolved water).[5]
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification (Self-Validation): Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient of Hexanes and Ethyl Acetate. This step is critical for isolating the desired product and validating the success of the reaction.
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Characterization: Characterize the purified product by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Safety and Handling
As a Senior Application Scientist, I must emphasize that robust safety protocols are non-negotiable. While a specific safety data sheet (SDS) for this exact CAS number was not retrieved, the functional groups present suggest the following precautions based on similar compounds.[6][7]
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a face shield, a lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene).[6][8]
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Ventilation: Handle this compound in a well-ventilated chemical fume hood to avoid inhalation of any potential vapors.[9][10]
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In case of Contact:
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.
Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
Conclusion
Methyl 2-cyano-3,3,3-trifluoropropanoate is more than just a chemical with a CAS number; it is a strategic tool for molecular innovation. Its trifluoromethyl group offers a proven method for enhancing the drug-like properties of molecules, while its cyano and ester functionalities provide the synthetic flexibility required for complex target synthesis. By understanding its properties, reactivity, and handling requirements, researchers can effectively leverage this building block to accelerate the development of next-generation therapeutics and advanced materials.
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PubChemLite. Methyl 2-cyano-3,3,3-trifluoropropanoate (C5H4F3NO2). [Link]
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HazComFast. Methyl 2-(Trifluoromethyl)-3,3,3-trifluoropropionate (CAS 360-54-3). [Link]
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Organic & Biomolecular Chemistry (RSC Publishing). An efficient synthesis of methyl 2-cyano-3,12-dioxoursol-1,9-dien-28-oate (CDDU-methyl ester): analogues, biological activities, and comparison with oleanolic acid derivatives. [Link]
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